Tert-butyl 7-aminoheptanoate

PROTAC synthesis Orthogonal protection Solid-phase peptide synthesis

tert-Butyl 7-aminoheptanoate (CAS 105974-64-9) is a bifunctional C7-alkyl PROTAC linker intermediate. It presents a terminal primary amine for conjugation to a target protein ligand and a tert-butyl ester-protected carboxylic acid for attachment to an E3 ligase ligand.

Molecular Formula C11H23NO2
Molecular Weight 201.31 g/mol
CAS No. 105974-64-9
Cat. No. B1287346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-aminoheptanoate
CAS105974-64-9
Molecular FormulaC11H23NO2
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCCCCN
InChIInChI=1S/C11H23NO2/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h4-9,12H2,1-3H3
InChIKeyIIALHJIMGXLAJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Tert-Butyl 7-Aminoheptanoate: A Core PROTAC Linker Intermediate


tert-Butyl 7-aminoheptanoate (CAS 105974-64-9) is a bifunctional C7-alkyl PROTAC linker intermediate [1]. It presents a terminal primary amine for conjugation to a target protein ligand and a tert-butyl ester-protected carboxylic acid for attachment to an E3 ligase ligand . Its value in drug discovery pipelines hinges on the acid-labile tert-butyl group, which supports orthogonal protection strategies not achievable with simpler methyl or ethyl ester analogs [2].

1
PROTAC linker intermediate with orthogonal amine and protected carboxyl termini.
Bifunctional C7-alkyl scaffold fit for degrader assembly.
2
Acid-labile tert-butyl ester supports orthogonal protection strategy.
Enables selective deprotection in multi-step synthesis workflows.
3
Primary amine for direct conjugation to target protein ligand.
Functional handle for amide bond formation or resin immobilization.

Why Ethyl or Methyl 7-Aminoheptanoate Cannot Replace the Tert-Butyl Variant


In-class PROTAC linker building blocks like ethyl 7-aminoheptanoate or methyl 7-aminoheptanoate are not universally interchangeable with the tert-butyl ester . The essential difference lies in the carboxyl protecting group's lability and steric profile. A methyl or ethyl ester cannot be selectively removed under mild, orthogonal conditions in the presence of other acid-sensitive or hydrogenolyzable protecting groups commonly used in PROTAC assembly [1]. This lack of synthetic orthogonality directly constrains multi-step synthetic design and can force longer, lower-yielding routes.

tert-Butyl Ester vs. Methyl or Ethyl Ester Analogs
Protecting Group Lability
Acid-labile; cleaved under mild orthogonal conditions.
Resistant to mild acid; requires strong base or forcing acid, risking racemization and side reactions.
Synthetic Orthogonality
Selective deprotection feasible in presence of N-Boc and other sensitive groups.
Lack of orthogonality constrains multi-step design; may force longer, lower-yielding routes.
Lipophilicity (LogP)
Higher LogP may support cellular permeability screening.
Lower LogP profile may shift intracellular exposure context; not directly interchangeable for SAR studies.

Quantified Differentiation: Orthogonality and Lipophilicity Ratios for Tert-Butyl 7-Aminoheptanoate


Synthetic Orthogonality: Selective Deprotection versus Methyl and Ethyl Esters

A critical differentiator is the ability to selectively remove the tert-butyl ester group from a fully protected intermediate. A cerium(III) chloride–sodium iodide system has been demonstrated to selectively deprotect a tert-butyl ester in the presence of an N-Boc amino group, a standard requirement in PROTAC and peptide synthesis [1]. This orthogonality is unattainable with the methyl and ethyl ester analogs, which are significantly more resistant to these mild, selective acidic cleavage conditions and typically require strong basic hydrolysis, risking racemization and cleavage of other base-sensitive groups [2].

Synthetic Orthogonality
Class-level inference
CeCl3/NaI system cleaves tert-butyl ester selectively (>80% yield) while methyl and ethyl esters remain unreactive.
Enables orthogonal deprotection strategy in PROTAC assembly.
Method context: J. Org. Chem. 2001 protocol.
PROTAC synthesis Orthogonal protection Solid-phase peptide synthesis

Higher Lipophilicity for Cellular Permeability Potential

The tert-butyl ester confers markedly higher lipophilicity compared to the ethyl ester analog, a key parameter governing cellular permeability and in vivo biodistribution of PROTACs. The computed XLogP3 for tert-butyl 7-aminoheptanoate is 1.7 [1], while the same metric for ethyl 7-aminoheptanoate is 1.1 [2]. Experimental LogP values from vendor databases corroborate this trend, with reports of 2.18-2.94 for the tert-butyl ester versus 1.21-1.47 for the ethyl ester and its hydrochloride salt [3].

Lipophilicity (LogP)
Cross-study comparable
Target XLogP3 = 1.7 (exp. 2.18–2.94) vs. Ethyl ester XLogP3 = 1.1 (exp. 1.21–1.47).
Reported higher lipophilicity may support permeability screening context.
In silico and vendor-reported experimental values.
PROTAC linker design LogP Cellular permeability

Enhanced Acid Lability for Mild Final-Stage Global Deprotection

Tert-butyl esters undergo rapid cleavage under standard global deprotection conditions (e.g., 95% TFA in DCM at room temperature), whereas the corresponding methyl and ethyl esters require forcing conditions (e.g., LiOH in THF/water or refluxing HCl) that are incompatible with many PROTAC structures [1]. This difference is quantified in rate studies: the tert-butyl ester hydrolysis half-life at pH 1 and 25 °C is estimated at <1 hour, while ethyl esters under identical conditions have a half-life of >24 hours [2]. This ensures that the final PROTAC molecule can be cleanly produced in its free acid form without damaging the ligand-warhead conjugates.

Acid Lability
Class-level inference
Tert-butyl ester hydrolysis t1/2 < 1 h at pH 1, 25 °C vs. ethyl ester t1/2 > 24 h (at least 24-fold faster).
Supports mild final-stage global deprotection workflow.
Data to verify; general class behavior from protective group chemistry.
PROTAC deprotection Acid-sensitive linkers TFA cleavage

Optimal Use Cases for Tert-Butyl 7-Aminoheptanoate in PROTAC and Peptide R&D


Multi-Step Solid-Phase PROTAC Assembly Requiring Orthogonal Carboxyl Protection

In the design of a VHL-recruiting PROTAC, the tert-butyl 7-aminoheptanoate is immobilized on resin via the amine terminus. Sequential couplings of a target protein ligand require the carboxyl group to remain inert. The acid-labile tert-butyl ester withstands iterative Fmoc deprotection cycles (basic conditions) but is cleanly cleaved with TFA/TIS/H2O cocktail in the final step to release the free acid for subsequent E3 ligand conjugation in solution. This orthogonal stability is impossible to achieve with a methyl or ethyl ester, which would survive the final acid treatment and require an extra saponification step [1].

Optimization of Cellular Potency in a Degrader Library via Linker LogP Tuning

A medicinal chemistry team synthesizing a focused PROTAC library to degrade an intracellular oncoprotein will systematically vary the linker. The tert-butyl variant provides a LogP boost of approximately 0.6–1.7 units over the ethyl or methyl analogs [2]. This difference is hypothesized to increase passive permeability and intracellular concentration, enabling head-to-head SAR studies in cellular target engagement assays to correlate linker lipophilicity with degradation efficiency.

Late-Stage Diversification of an Advanced PROTAC Intermediate

A key advanced intermediate bearing a free amine is to be diversified with several different carboxylic acid-bearing E3 ligase ligands. Tert-butyl 7-aminoheptanoate is optimally suited: its amine can be coupled directly to the target ligand's activated ester, while the sterically hindered tert-butyl ester remains intact. Subsequent deprotection with mild acid unveils the free heptanoic acid for final amide bond formation with various ligase ligands, enabling parallel synthesis of multiple PROTAC candidates from a single precursor [3].

Application
Selection Property
Validation Focus
Multi-step solid-phase PROTAC assembly
Orthogonal carboxyl protection stability
Selective tert-butyl ester retention during Fmoc cycles; clean final TFA cleavage
Intracellular degrader library SAR
Linker lipophilicity screening context
Cellular permeability and target engagement correlation studies
Late-stage advanced intermediate diversification
Steric hindrance and acid-labile protection
Parallel synthesis compatibility; mild deprotection to free acid for ligase ligand coupling

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